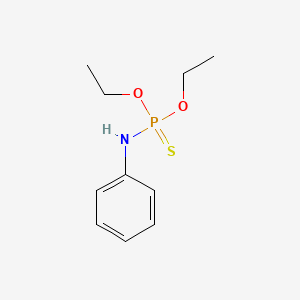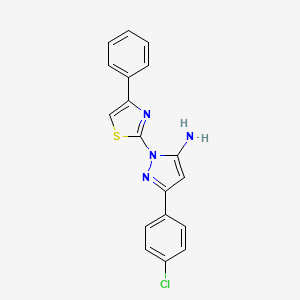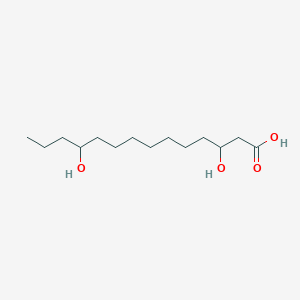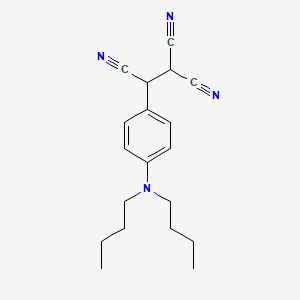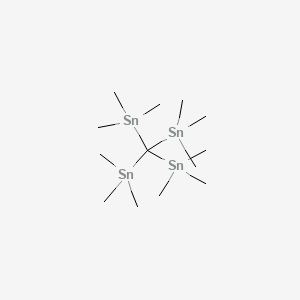![molecular formula C17H19N3O4 B14158323 (5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione CAS No. 1164480-00-5](/img/structure/B14158323.png)
(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes an oxolane ring, a phenyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of oxolane derivatives with phenyl-substituted diazinane triones under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxolane ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione: shares structural similarities with other diazinane trione derivatives and oxolane-containing compounds.
Uniqueness
- The unique combination of an oxolane ring, a phenyl group, and a diazinane trione core distinguishes this compound from others. Its specific reactivity and potential applications make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
1164480-00-5 |
|---|---|
Molecular Formula |
C17H19N3O4 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
6-hydroxy-5-[C-methyl-N-(oxolan-2-ylmethyl)carbonimidoyl]-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H19N3O4/c1-11(18-10-13-8-5-9-24-13)14-15(21)19-17(23)20(16(14)22)12-6-3-2-4-7-12/h2-4,6-7,13,22H,5,8-10H2,1H3,(H,19,21,23) |
InChI Key |
IWJKBIXRIYUIMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1CCCO1)C2=C(N(C(=O)NC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


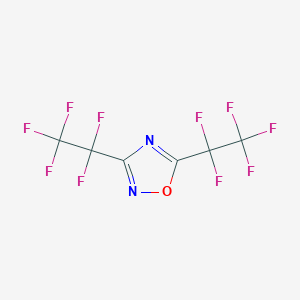
![1-(4-Chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14158249.png)
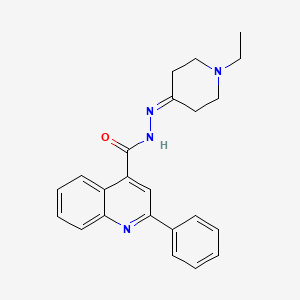
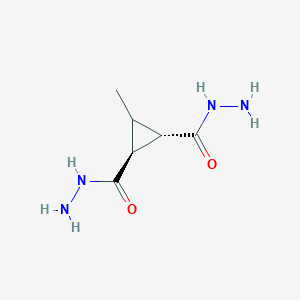
![10-(2,4-Dimethylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B14158270.png)
![4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14158278.png)
![5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B14158301.png)
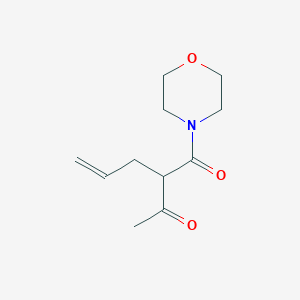
![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)
